4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonyl group, a methoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamidation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzoxazine ring and the sulfonyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles like amines or thiols, and bases like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups are key functional groups that interact with enzymes and receptors, modulating their activity. The benzoxazine ring provides structural stability and facilitates binding to the target sites.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXYBENZENESULFONYL CHLORIDE
- 4-METHOXYBENZENESULFONAMIDE
- 7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE
Uniqueness
Compared to similar compounds, 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and biological activity. Its complex structure allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-7-methyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-16-8-13-20-21(14-16)30-22(23(26)24-17-6-4-3-5-7-17)15-25(20)31(27,28)19-11-9-18(29-2)10-12-19/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
OGJYOKPCRNPWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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